4-Bromo-2-chloro-6-methylpyrimidine physical and chemical properties
4-Bromo-2-chloro-6-methylpyrimidine physical and chemical properties
An In-Depth Technical Guide to 4-Bromo-2-chloro-6-methylpyrimidine: Physicochemical Properties, Reactivity, and Synthetic Applications
Executive Summary
4-Bromo-2-chloro-6-methylpyrimidine (CAS: 1137576-45-4) is a highly versatile, multi-halogenated N-heterocycle that serves as a critical building block in advanced organic synthesis. Due to the unique electronic environment of the pyrimidine core, the distinct carbon-halogen bonds present in this molecule offer orthogonal reactivity. This allows researchers to perform sequential, site-selective functionalizations without the need for complex protecting-group strategies. This whitepaper details its physicochemical profile, mechanistic reactivity, and field-proven synthetic protocols, culminating in its application in the synthesis of agrochemicals such as Mepanipyrim.
Physicochemical Profiling
The molecular architecture of 4-bromo-2-chloro-6-methylpyrimidine consists of a highly electron-deficient diazine ring[1]. The nitrogen atoms at positions 1 and 3 withdraw electron density via inductive and resonance effects, which is further exacerbated by the electronegative bromo and chloro substituents.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1137576-45-4 | [2] |
| Molecular Formula | C5H4BrClN2 | [2] |
| Molecular Weight | 207.46 g/mol | [2] |
| Melting Point | 80.6 – 82.0 °C | [2] |
| Boiling Point | 283.1 ± 20.0 °C (Predicted) | [2] |
| Density | 1.724 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -2.32 ± 0.30 (Predicted) |[2] |
Chemical Reactivity & Mechanistic Insights
The true synthetic value of 4-bromo-2-chloro-6-methylpyrimidine lies in its regioselective reactivity. As a Senior Application Scientist, it is crucial to understand the causality behind which position reacts under specific conditions:
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C-4 Position (Bromo) - The Cross-Coupling Hub: The C–Br bond has a lower bond dissociation energy than the C–Cl bond. In the presence of Palladium(0) catalysts, oxidative addition occurs chemoselectively at the C-4 position. This makes it the primary site for Sonogashira, Suzuki, or Negishi cross-coupling reactions[3].
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C-2 Position (Chloro) - The SNAr Hotspot: Position 2 is flanked by two electronegative nitrogen atoms. During a Nucleophilic Aromatic Substitution (SNAr), the incoming nucleophile (e.g., an amine) forms a Meisenheimer intermediate that is highly stabilized by both nitrogens. Consequently, the C-2 chloro group is easily displaced by nucleophiles, even under mild conditions[1].
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C-6 Position (Methyl): The methyl group provides mild electron donation and steric shielding, subtly deactivating the adjacent positions and directing incoming reagents toward the more reactive C-2 and C-4 sites.
Caption: Regioselective reactivity map of 4-bromo-2-chloro-6-methylpyrimidine.
Synthesis Workflows & Experimental Protocols
The de novo synthesis of 4-bromo-2-chloro-6-methylpyrimidine is a masterclass in regioselective metalation and chemoselective cross-coupling, pioneered by the Knochel group at LMU München[3].
Mechanistic Rationale: The protocol utilizes TMPMgCl·LiCl (Knochel-Hauser base), a kinetically highly active but sterically hindered base. It selectively deprotonates the pyrimidine ring without acting as a nucleophile. Following halogenation, a chemoselective Kumada coupling targets the weakest carbon-halogen bond (C–I) while leaving the C–Br and C–Cl bonds completely intact[3].
Step-by-Step Methodology:
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Regioselective Metalation:
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Dissolve 2-chloro-4-iodopyrimidine (5.0 mmol) in anhydrous THF (10 mL).
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Slowly add this solution at –60 °C to a freshly titrated solution of TMPMgCl·LiCl (5.5 mL, 1.0 M in THF).
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Stir the mixture for 1 hour at –60 °C to achieve selective deprotonation at C-6[3].
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Electrophilic Bromination:
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Add 1,2-dibromotetrachloroethane (BrCl2CCCl2Br, 7.5 mmol) to the metalated intermediate.
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Allow the reaction to warm slowly to –65 °C over 3 hours. This affords the intermediate 4-bromo-2-chloro-6-iodopyrimidine [3].
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Chemoselective Kumada Cross-Coupling:
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To a solution of the iodinated intermediate (4.0 mmol) and Pd(PPh3)4 (4 mol%) in THF (8 mL), add methylmagnesium chloride (CH3MgCl) dropwise.
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Allow the reaction to warm to 25 °C. The Pd(0) catalyst selectively inserts into the C-I bond (lowest bond dissociation energy), transferring the methyl group to yield the target 4-bromo-2-chloro-6-methylpyrimidine [3].
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Purification: Quench with saturated aqueous NH4Cl, extract with diethyl ether, dry over MgSO4, and purify via flash chromatography (pentane/CH2Cl2)[3].
Applications in Drug Development & Agrochemicals
The orthogonal reactivity of 4-bromo-2-chloro-6-methylpyrimidine makes it an ideal precursor for anilinopyrimidine derivatives. Its most prominent application is in the synthesis of Mepanipyrim (4-methyl-N-phenyl-6-(1-propynyl)pyrimidin-2-amine), a highly potent agricultural fungicide used to combat Botrytis cinerea[4][5].
Downstream Functionalization to Mepanipyrim:
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Sonogashira Coupling: The C-4 bromo group is selectively displaced by propyne gas using a Pd(II)/CuI co-catalyst system, yielding 2-chloro-4-methyl-6-(1-propynyl)pyrimidine[3].
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Buchwald-Hartwig Amination / SNAr: The C-2 chloro group is subsequently substituted with aniline to yield Mepanipyrim in high overall yield[3].
Caption: Chemoselective synthesis of 4-bromo-2-chloro-6-methylpyrimidine and downstream Mepanipyrim.
References
- ChemicalBook. "2-Chloro-4-bromo-6-methylpyrimidine Properties, Suppliers, and Structure." ChemicalBook.
- Mosrin, M. (2009). "Regio- and Chemoselective Metalations of N-Heterocycles. Applications to the Synthesis of Biologically Active Compounds." Dissertation, LMU München: Fakultät für Chemie und Pharmazie.
- Alchem Pharmtech. "Pyrimidines Archives - Structural Properties and SNAr Reactivity." Alchem Pharmtech.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 86296, Mepanipyrim." PubChem.
- Nagata, T., Masuda, K., Maeno, S., & Miura, I. (2004). "Synthesis and structure-activity study of fungicidal anilinopyrimidines leading to mepanipyrim (KIF-3535) as an anti-Botrytis agent." Pest Management Science, 60(4), 399-407.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 2-Chloro-4-bromo-6-methylpyrimidine | 1137576-45-4 [chemicalbook.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Mepanipyrim | C14H13N3 | CID 86296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity study of fungicidal anilinopyrimidines leading to mepanipyrim (KIF-3535) as an anti-Botrytis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
